4-Bromo-2-phenylpyrimidine
Overview
Description
4-Bromo-2-phenylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a bromine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
4-Bromo-2-phenylpyrimidine, a pyrimidine derivative, has been found to have a wide range of pharmacological effects . Pyrimidines are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . The primary targets of this compound are likely to be related to these biological procedures and pathogenesis.
Mode of Action
It is known that pyrimidine derivatives can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and further apoptosis, resulting in cancer cell destruction . These compounds can increase the p-53 expression by 3–4-folds compared to the 2-folds of DOX .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Therefore, it is plausible that this compound could affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
It is known that pyrimidine derivatives can have anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Action Environment
It is known that the suzuki–miyaura coupling reaction, which is used in the synthesis of compounds like this compound, is exceptionally mild and functional group tolerant, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-phenylpyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its target molecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways involved in cell survival and proliferation. This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for signal transduction. This compound can also bind to nucleic acids, affecting the transcription and translation processes. Additionally, this compound can interact with various receptors on the cell surface, modulating their activity and downstream signaling pathways . These interactions result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own biotransformation and the modulation of other metabolic processes. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that can be excreted from the body . Additionally, this compound can influence the metabolism of nucleotides and amino acids by interacting with key enzymes in these pathways. These interactions can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenylpyrimidine typically involves the bromination of 2-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly brominating agents is also considered to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids and alkenes, respectively.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to modify the pyrimidine ring or the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents such as toluene or ethanol are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-alkene compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
4-Bromo-2-phenylpyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying cellular processes.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Lacks the bromine atom, making it less reactive in substitution and coupling reactions.
4-Chloro-2-phenylpyrimidine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
4-Bromo-2-methylpyrimidine: Contains a methyl group instead of a phenyl group, leading to different electronic and steric properties.
Uniqueness
4-Bromo-2-phenylpyrimidine is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct reactivity and electronic properties. This combination makes it a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Properties
IUPAC Name |
4-bromo-2-phenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPRKLEAXEKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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